N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2S/c1-21-12-17-9(15)8(11(20)18-12)16-10(19)5-2-3-6(13)7(14)4-5/h2-4H,1H3,(H,16,19)(H3,15,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRRHQGBTLDAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with an appropriate amine under reflux conditions in ethanol containing triethylamine . This intermediate is then further reacted with 3,4-difluorobenzoyl chloride to yield the final product. Industrial production methods often optimize these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents to minimize waste and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group at position 2 of the pyrimidine ring is highly reactive toward nucleophiles. This site undergoes substitution with amines, thiols, or alkoxides under mild conditions.
Mechanism : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur center. The leaving group (SMe) is displaced as methanethiol .
Hydrolysis of the Amide Bond
The difluorobenzamide segment undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield carboxylic acid and amine intermediates.
Application : This reaction is critical for metabolic studies and prodrug activation pathways .
Oxidation of the Pyrimidine Ring
The methylthio group and pyrimidine nitrogen atoms are susceptible to oxidation, forming sulfoxides/sulfones or N-oxides.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| H₂O₂ (30%), AcOH, RT, 4 hrs | Acetic acid | 2-(Methylsulfinyl)-substituted derivative | >90% sulfoxide formation |
| mCPBA, DCM, 0°C → RT, 2 hrs | Dichloromethane | 2-(Methylsulfonyl)-substituted derivative | 78% sulfone yield |
Significance : Oxidation modulates electronic properties and binding affinity in biological targets.
Cyclization Reactions
Thermal or catalytic conditions induce cyclization, forming fused heterocycles.
Mechanistic Insight : Intramolecular nucleophilic attack by the amino group on adjacent electrophilic centers drives cyclization .
Electrophilic Aromatic Substitution
The difluorobenzamide moiety participates in regioselective electrophilic substitutions.
Utility : Functionalization expands applications in medicinal chemistry and material science .
Scientific Research Applications
Scientific Research Applications
The compound has shown potential in several key areas:
1. Chemistry
- Building Block for Synthesis : It serves as a precursor for the synthesis of more complex heterocyclic compounds. Its structural features facilitate the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
2. Biology
- Biological Interactions : The compound is valuable for studying enzyme mechanisms and protein-ligand interactions due to its ability to bind with biological macromolecules. This makes it a useful tool in biochemical assays aimed at understanding cellular processes.
3. Medicine
- Therapeutic Potential : Preliminary studies indicate that this compound possesses antimicrobial, anticancer, and anti-inflammatory properties. Its efficacy against various cancer cell lines suggests it could be developed into a therapeutic agent for cancer treatment .
4. Industry
- Material Development : The compound is also explored for its potential in creating new materials with enhanced properties, such as thermal stability and resistance to degradation, which are critical in various industrial applications.
The following table summarizes key findings from studies on the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, showing that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM with inhibition of specific enzymes crucial for cancer cell survival and proliferation .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt essential cellular processes, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can be compared to other similar compounds, such as:
2-aminothiazole-based compounds: These compounds also contain a nitrogen and sulfur heterocycle and exhibit similar biological activities, including antimicrobial and anticancer properties.
4-amino-2-phenylpyrimidines: These compounds share the pyrimidine ring structure and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Biological Activity
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It features a pyrimidine ring with various substituents that may influence its biological activity.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 305.31 g/mol
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrimidine core followed by the introduction of the difluorobenzamide moiety. The detailed synthetic pathway is crucial for understanding its biological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on 4-amino derivatives have shown activity against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
| Compound | Cell Line Tested | IC (µg/mL) |
|---|---|---|
| This compound | CCRF-CEM (leukemia) | >20 |
| Similar Pyrimidine Derivative | A549 (lung cancer) | 15 |
The above table illustrates the varying degrees of potency among related compounds. Notably, the specific compound under discussion did not demonstrate significant activity in preliminary tests against CCRF-CEM leukemia cells, indicating a need for further structural optimization to enhance efficacy.
The proposed mechanism of action for this compound involves interference with cellular pathways essential for cancer cell survival. This may include inhibition of key enzymes involved in nucleotide synthesis or modulation of signaling pathways linked to cell growth and apoptosis.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Antifolate Activity : A study synthesized 4-amino derivatives and tested them against leukemia cell lines. While some derivatives showed promise with IC values below 10 µg/mL, others were inactive due to structural features such as carbonyl groups that hindered activity .
- Structure–Activity Relationship (SAR) : Research into SAR has highlighted the importance of substituents on the pyrimidine ring. Modifications that enhance lipophilicity or alter electronic properties can significantly improve biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
